N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic compound characterized by its unique structure, which includes two pyrazole rings substituted with chloro and fluorobenzyl groups, linked by a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the reaction of 4-chloro-1-(2-fluorobenzyl)-1H-pyrazole with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or ethanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to a corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Evaluated for its anticancer, antibacterial, and antiviral properties due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chloro and fluoro substituents enhances its binding affinity and specificity, making it a potent inhibitor in various biological assays .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(4-chlorophenyl)thiourea
- N,N’-bis(4-fluorophenyl)thiourea
- N,N’-bis(4-chlorobenzyl)thiourea
Uniqueness
N,N’-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea stands out due to the combination of chloro and fluoro substituents on the pyrazole rings, which confer unique electronic and steric properties. These modifications enhance its reactivity and binding affinity compared to similar compounds, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
1,3-bis[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F2N6S/c22-15-11-30(9-13-5-1-3-7-17(13)24)28-19(15)26-21(32)27-20-16(23)12-31(29-20)10-14-6-2-4-8-18(14)25/h1-8,11-12H,9-10H2,(H2,26,27,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDUQFJTFFGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)NC(=S)NC3=NN(C=C3Cl)CC4=CC=CC=C4F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F2N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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